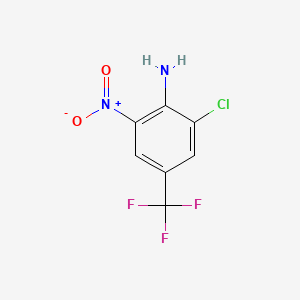

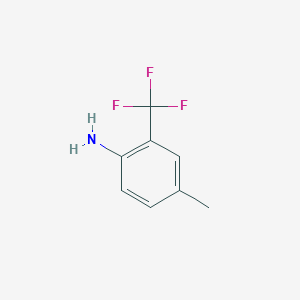

4-Methyl-2-(trifluoromethyl)aniline

Vue d'ensemble

Description

4-Methyl-2-(trifluoromethyl)aniline is a chemical compound that is part of a broader class of aniline derivatives which are of significant interest in various fields of chemistry and materials science. These compounds often exhibit unique physical and chemical properties due to the presence of trifluoromethyl groups, which can influence their reactivity and interaction with other molecules .

Synthesis Analysis

The synthesis of 4-Methyl-2-(trifluoromethyl)aniline and related compounds involves various strategies. For instance, a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives has been developed using Togni reagent II, which is a user-friendly approach for introducing the trifluoromethoxy group into aromatic compounds . Another method involves the trifluoroacetylation of anilines with ethyl trifluoroacetate, catalyzed by 4-dimethylaminopyridine, which is a convenient and selective process . Additionally, metalation has been identified as a key step for the structural elaboration of trifluoromethoxy-substituted anilines, allowing for site-selective functionalization .

Molecular Structure Analysis

The molecular structure of 4-Methyl-2-(trifluoromethyl)aniline and its derivatives is characterized by the presence of electron-withdrawing trifluoromethyl or trifluoromethoxy groups. These groups can significantly affect the electronic properties of the molecule, as seen in the study of halogen-bonded complexes, where the molecular electrostatic potential and frontier molecular orbitals are influenced by the presence of these groups . The molecular structure can also dictate the self-assembly and supramolecular behavior of these compounds, as demonstrated by the synthesis of dendrimers incorporating aniline as a peripheral unit .

Chemical Reactions Analysis

The reactivity of 4-Methyl-2-(trifluoromethyl)aniline derivatives is diverse, with the ability to participate in various chemical reactions. For example, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline involves bromination reactions , while the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline includes fluorination, substitution, and reduction steps . The introduction of trifluoromethoxy groups can also lead to the formation of fluorescent nano-sized aggregates, as observed in halogen-bonded complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-2-(trifluoromethyl)aniline derivatives are influenced by their molecular structure. For instance, the presence of trifluoromethyl or trifluoromethoxy end groups in liquid crystal derivatives can stabilize certain mesophases and affect properties such as entropy of phase transitions and orientational order parameters . The ability to form nano-sized aggregates and exhibit aggregation-induced emission (AIE) is another notable property of these compounds . Furthermore, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline demonstrates the potential for high yields and environmental friendliness in the production of these materials .

Applications De Recherche Scientifique

-

Synthesis of Other Compounds

- Field : Organic Chemistry

- Application : “4-Methyl-2-(trifluoromethyl)aniline” is used as a building block in the synthesis of other compounds . It’s a versatile reagent that can be used to introduce the trifluoromethyl group into a variety of molecules .

- Method : The exact method of application would depend on the specific reaction being carried out. Generally, this compound would be combined with other reagents under controlled conditions to form a new compound .

- Results : The outcomes of these reactions would vary depending on the specific compounds being synthesized. In general, the use of “4-Methyl-2-(trifluoromethyl)aniline” allows for the introduction of a trifluoromethyl group, which can significantly alter the properties of the resulting compound .

-

Synthesis of Pharmaceuticals and Agrochemicals

- Field : Pharmaceutical and Agrochemical Research

- Application : “4-Methyl-2-(trifluoromethyl)aniline” is used in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group is often found in biologically active compounds due to its ability to enhance chemical stability and lipophilicity.

- Method : Again, the exact method would depend on the specific compound being synthesized. This compound would be used as a reagent in a chemical reaction to form a new compound.

- Results : The results would depend on the specific pharmaceutical or agrochemical being synthesized. The introduction of a trifluoromethyl group can enhance the biological activity of these compounds.

-

Synthesis of Fluorinated Compounds

- Field : Organic Chemistry

- Application : “4-Methyl-2-(trifluoromethyl)aniline” can be used in the synthesis of other fluorinated compounds . The trifluoromethyl group is a common motif in many fluorinated organic compounds .

- Method : The compound would be used as a reagent in a chemical reaction to introduce the trifluoromethyl group into another molecule .

- Results : The results would depend on the specific fluorinated compound being synthesized. The introduction of a trifluoromethyl group can significantly alter the properties of the resulting compound .

-

Synthesis of Dyes and Pigments

- Field : Dye and Pigment Chemistry

- Application : “4-Methyl-2-(trifluoromethyl)aniline” can be used in the synthesis of dyes and pigments . The trifluoromethyl group can influence the color and stability of these compounds .

- Method : The compound would be used as a reagent in a chemical reaction to form a new dye or pigment .

- Results : The results would depend on the specific dye or pigment being synthesized. The introduction of a trifluoromethyl group can enhance the color stability of these compounds .

-

Trifluoromethylarylation of Alkenes

- Field : Organic Chemistry

- Application : “4-Methyl-2-(trifluoromethyl)aniline” can be used in the trifluoromethylarylation of alkenes . This process introduces both an aromatic and a trifluoromethyl group to alkenes in a single step .

- Method : The method involves the use of anilines and trifluoromethyl reagent in the presence of hexafluoroisopropanol (HFIP) as a unique solvent .

- Results : The results would depend on the specific alkene being trifluoromethylarylated. This work uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .

-

Synthesis of Agrochemicals

- Field : Agrochemical Research

- Application : “4-Methyl-2-(trifluoromethyl)aniline” can be used in the synthesis of agrochemicals . The trifluoromethyl group is often found in biologically active compounds due to its ability to enhance chemical stability and lipophilicity .

- Method : The compound would be used as a reagent in a chemical reaction to form a new agrochemical .

- Results : The results would depend on the specific agrochemical being synthesized. The introduction of a trifluoromethyl group can enhance the biological activity of these compounds .

Safety And Hazards

4-Methyl-2-(trifluoromethyl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-methyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPWLYYUBCTQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372221 | |

| Record name | 4-methyl-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(trifluoromethyl)aniline | |

CAS RN |

87617-23-0 | |

| Record name | 4-methyl-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.